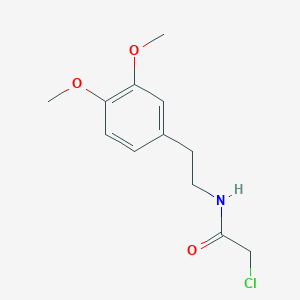

2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46829. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBJEBQJHYKQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162289 | |

| Record name | Acetamide, 2-chloro-N-(3,4-dimethoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14301-31-6 | |

| Record name | 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14301-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-(3,4-dimethoxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014301316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14301-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-(3,4-dimethoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-N-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide, a valuable intermediate in organic synthesis and potential building block for novel therapeutic agents. This document details the chemical reaction, experimental protocols, and relevant data.

Reaction Scheme

The synthesis of this compound is typically achieved through the acylation of 3,4-dimethoxyphenethylamine with chloroacetyl chloride. This nucleophilic acyl substitution reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₆ClNO₃ | - |

| Molecular Weight | 257.71 g/mol | - |

| Melting Point | 92-94 °C | [1] |

| Appearance | Pale yellow-brown, feather-like crystals | [1] |

| Yield | ~85% (based on reported masses) | [1] |

Experimental Protocol

This protocol is based on a reported synthesis of this compound.[1]

Materials:

-

2-(3,4-dimethoxyphenyl)ethylamine (5.11 g)

-

Triethylamine (4.5 ml)

-

Chloroacetyl chloride (2.4 ml)

-

Methylene chloride (35 ml)

-

Ethyl acetate

-

Water

-

5% w/v aqueous solution of sodium bicarbonate

-

10% w/v aqueous hydrochloric acid

-

Saturated aqueous solution of sodium chloride

-

Hexane

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride.

-

Addition of Base: Add 4.5 ml of triethylamine to the solution.

-

Cooling: Cool the mixture in an ice bath with stirring.

-

Addition of Acylating Agent: Slowly add 2.4 ml of chloroacetyl chloride dropwise to the cooled mixture over a period of 5 minutes.

-

Reaction: Stir the reaction mixture for an additional 15 minutes while maintaining cooling with the ice bath.

-

Concentration: Remove the solvent by evaporation under reduced pressure.

-

Work-up:

-

Add ethyl acetate to the residue.

-

Wash the ethyl acetate solution sequentially with water, a 5% w/v aqueous solution of sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Distill off the solvent under reduced pressure.

-

Recrystallize the resulting residue from a mixture of ethyl acetate and hexane.

-

-

Product Isolation: Isolate the pale yellow-brown, feather-like crystals of the title compound. The reported yield is 5.77 g.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Potential Biological Significance and Signaling Pathway Context

While specific biological activities for this compound are not extensively documented in the provided search results, its structural motifs are present in compounds with known biological activities. For instance, the 3,4-dimethoxyphenethyl group is a core component of various alkaloids and synthetic molecules that interact with adrenergic and dopaminergic pathways. The chloroacetamide moiety is a reactive group often used to covalently modify biological targets.

Given these features, it is plausible that this compound could be investigated as a precursor for molecules targeting G-protein coupled receptors (GPCRs), such as adrenergic or dopamine receptors, which are crucial in neurotransmission. The diagram below illustrates a generalized GPCR signaling pathway that could be a hypothetical target for derivatives of this compound.

Caption: A hypothetical GPCR signaling pathway potentially modulated by derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide is a chemical compound of interest in the fields of medicinal chemistry and drug development. Its structural features, combining a chloroacetamide group with a dimethoxyphenethyl moiety, suggest potential for biological activity. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and insights into its potential biological relevance based on related compounds. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | N/A |

| CAS Number | 14301-31-6 | N/A |

| Molecular Formula | C₁₂H₁₆ClNO₃ | N/A |

| Molecular Weight | 257.71 g/mol | N/A |

| Melting Point | 96 °C | [1] |

| Boiling Point | 453.9 °C (Predicted) | N/A |

| Solubility | Predicted to be soluble in organic solvents like ethanol and DMSO; low solubility in water. | N/A |

| XLogP3 | 1.99220 | [2] |

| PSA (Polar Surface Area) | 47.6 Ų | [2] |

Spectral Data

While direct spectral data is not publicly available within this document, NMR and FTIR spectra for 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide are indexed and available for review on SpectraBase.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of the title compound has been reported and is outlined below.[3]

Materials:

-

2-(3,4-dimethoxyphenyl)ethylamine

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

5% w/v aqueous solution of sodium bicarbonate

-

10% w/v aqueous hydrochloric acid

-

Saturated aqueous solution of sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1.0 equivalent) and pyridine (1.0 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of 2-chloroacetyl chloride (1.1 equivalents) in dichloromethane dropwise to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by crystallization from a mixture of dichloromethane and petroleum ether.

The synthesis workflow is visualized in the diagram below.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the broader class of N-phenylacetamide and chloroacetamide derivatives has been investigated for various therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.

Based on studies of structurally related compounds, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cell survival and proliferation. The diagram below illustrates a generalized potential signaling pathway that N-phenylacetamide derivatives might influence, leading to apoptosis in cancer cells. It is crucial to note that this is a hypothetical pathway for the title compound and requires experimental validation.

Caption: A generalized diagram of a potential signaling pathway that could be modulated by N-phenylacetamide derivatives.

Conclusion

This compound is a compound with well-defined synthetic accessibility and physicochemical properties that suggest potential for further investigation in drug discovery. While a comprehensive biological profile is yet to be established, the activities of related compounds provide a strong rationale for exploring its anticancer, antimicrobial, and enzyme-inhibitory potential. The information compiled in this guide serves as a foundational resource for researchers and scientists interested in the further development and characterization of this and similar molecules. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in relevant biological models.

References

2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide CAS number lookup

This document provides a detailed technical overview of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, a detailed synthesis protocol, and its potential biological significance.

CAS Number: 14301-31-6[1]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. These parameters are crucial for understanding its behavior in experimental and biological systems.

| Property | Value | Reference |

| Molecular Weight | 257.71 g/mol | [1] |

| Exact Mass | 257.71 | [1] |

| Molecular Formula | C₁₂H₁₆ClNO₃ | |

| InChI Key | WWBJEBQJHYKQHM-UHFFFAOYSA-N | [1] |

| Polar Surface Area (PSA) | 47.6 Ų | [1] |

| LogP (XLogP3) | 1.99220 | [1] |

| Synonyms | N-Chloroacetyl-3,4-dimethoxyphenethylamine, α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [1][2] |

Experimental Synthesis Protocol

The following protocol details the synthesis of this compound via the chloroacetylation of 2-(3,4-dimethoxyphenyl)ethylamine.[2] This method is a standard approach for creating N-substituted chloroacetamide derivatives.[3]

Materials:

-

2-(3,4-dimethoxyphenyl)ethylamine (5.11 g)

-

Methylene chloride (35 ml)

-

Triethylamine (4.5 ml)

-

Chloroacetyl chloride (2.4 ml)

-

Ethyl acetate

-

Hexane

-

5% w/v aqueous solution of sodium bicarbonate

-

10% w/v aqueous hydrochloric acid

-

Saturated aqueous solution of sodium chloride

-

Ice bath

Methodology:

-

Reaction Setup: Dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride in a suitable reaction vessel.

-

Addition of Base: Add 4.5 ml of triethylamine to the solution. The mixture is then stirred while being cooled in an ice bath.[2] Triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.[3]

-

Acylation: Add 2.4 ml of chloroacetyl chloride dropwise to the cooled mixture over a 5-minute period.

-

Reaction Completion: Stir the mixture for an additional 15 minutes while maintaining the ice-cooling.[2]

-

Work-up and Extraction:

-

Concentrate the reaction mixture by evaporation under reduced pressure.

-

Add ethyl acetate to the resulting residue.

-

Wash the ethyl acetate solution sequentially with water, a 5% w/v aqueous solution of sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and finally with a saturated aqueous solution of sodium chloride.[2]

-

-

Purification:

-

Dry the washed ethyl acetate solution.

-

Distill off the solvent under reduced pressure.

-

Recrystallize the residue from a mixture of ethyl acetate and hexane.[2]

-

-

Product: The final product is obtained as pale yellow-brown, feather-like crystals with a melting point of 92-94°C. The yield reported in the cited experiment is 5.77 g.[2]

Synthesis and Purification Workflow

The diagram below illustrates the key stages of the synthesis process, from the initial reactants to the final purified product.

Caption: Workflow for the synthesis of this compound.

Potential Applications and Biological Significance

While specific research on this compound is limited, the broader class of N-substituted chloroacetamide derivatives is of significant interest in medicinal and agricultural chemistry.

-

Biological Activity: Many N-substituted chloroacetamide derivatives have demonstrated notable biological activities, including antimicrobial, antifungal, herbicidal, and antiproliferative properties.[3] This makes them valuable as lead compounds in the development of new therapeutic agents and agrochemicals.[4] Chloroacetamides are among the most widely used herbicides in modern agriculture.[5]

-

Synthetic Intermediates: These compounds are versatile precursors and building blocks in synthetic chemistry.[3] The reactive chlorine atom can be easily substituted by various nucleophiles, allowing for the synthesis of more complex molecules and heterocyclic compounds.[3][6]

-

Pharmacological Potential: Structurally related compounds have been investigated for a range of pharmacological effects. For instance, an isoquinoline precursor derived from a similar chloroacetamide structure was found to stimulate endogenous nitric oxide synthesis and influence the contractile activity of gastric smooth muscles.[7] Other related molecules have been explored for potential anti-inflammatory and analgesic effects.[6]

References

- 1. echemi.com [echemi.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijpsr.info [ijpsr.info]

- 5. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography [mdpi.com]

- 6. 2-Chloro-N-(cyclopropylmethyl)-N-(3,4-dimethoxyphenyl)acetamide | 1397217-31-0 | Benchchem [benchchem.com]

- 7. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action for 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential mechanisms of action for 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide derivatives. Capitalizing on available research for this class of compounds and structurally related molecules, this document outlines putative biological targets, associated signaling pathways, and detailed experimental protocols for their investigation. All quantitative data are presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Core Molecular Structure and Synthesis

The foundational structure of the compounds discussed herein is this compound. The synthesis of this core molecule is a critical first step in the development of further derivatives.

A general synthesis protocol involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like methylene chloride.[1]

Putative Mechanisms of Action

Based on studies of structurally similar compounds, this compound derivatives are hypothesized to exert their biological effects through several primary mechanisms, including anti-inflammatory, smooth muscle relaxant, and antimicrobial activities.

Anti-inflammatory Activity via COX-2 Inhibition

A prominent mechanism of action for many acetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Molecular docking studies on various acetamide derivatives suggest that they can bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.

Quantitative Data: COX-2 Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| VIIa | >19.5 | 0.29 | >67.24 |

| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 |

| Data from a study on novel 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide derivatives.[2] |

Vasodilatory and Smooth Muscle Relaxant Effects via Nitric Oxide Synthase (NOS) Activation

A study on a structurally related isoquinoline precursor, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP), has demonstrated the ability to stimulate endogenous nitric oxide (NO) synthesis.[3] This suggests that this compound derivatives may act as vasodilators and smooth muscle relaxants by activating nitric oxide synthase (NOS).

The proposed mechanism involves the activation of neuronal NOS (nNOS), leading to an increase in NO production. NO then activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP), ultimately leading to smooth muscle relaxation.

Quantitative Data: Nitric Oxide Synthase Activity

Quantitative data for the direct activation of NOS by this compound derivatives is currently not available. Further experimental investigation is required to determine the specific activity and potency.

Antimicrobial Activity

Various 2-chloro-N-acetamide derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[4] The proposed mechanisms are often target-specific.

-

Antibacterial Action: It is hypothesized that the chloroacetamide moiety is crucial for activity, potentially acting as an alkylating agent that can target essential bacterial enzymes, such as penicillin-binding proteins (PBPs), leading to cell lysis.

-

Antifungal Action: Studies on 2-chloro-N-phenylacetamide suggest that its antifungal mechanism may not involve direct interaction with ergosterol in the fungal cell membrane, indicating a different mode of action, which could involve the inhibition of essential enzymes or disruption of other cellular processes.[5]

Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration)

The following table presents the Minimum Inhibitory Concentration (MIC) values for 2-chloro-N-phenylacetamide against various strains of Candida albicans and Candida parapsilosis, serving as an example of the potential antifungal efficacy of this class of compounds.

| Microorganism | Strain | MIC (µg/mL) |

| Candida albicans | Clinical Isolate 1 | 128 |

| Candida albicans | Clinical Isolate 2 | 256 |

| Candida parapsilosis | Clinical Isolate 1 | 128 |

| Candida parapsilosis | Clinical Isolate 2 | 256 |

| Data from a study on 2-chloro-N-phenylacetamide.[5] |

Experimental Protocols

To facilitate further research and validation of the proposed mechanisms of action, this section provides detailed methodologies for key experiments.

COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory effect of test compounds on COX-2 activity.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

To a 96-well white opaque plate, add 10 µL of the diluted test compound. For the enzyme control, add 10 µL of the assay buffer.

-

Add 80 µL of the reaction mix to each well.

-

Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

-

Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[6]

-

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This protocol describes a method to quantify NOS activity by measuring the production of nitric oxide, which is rapidly converted to nitrite and nitrate.

Detailed Protocol:

-

Sample Preparation:

-

Homogenize cell or tissue samples in cold NOS Assay Buffer.[7]

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

-

-

Assay Procedure:

-

Add the sample supernatant to a 96-well plate along with the test compound at various concentrations.

-

Prepare a reaction mix containing NOS Assay Buffer, NOS Substrate (L-arginine), and necessary cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin).[7]

-

Add the reaction mix to the wells and incubate for 1 hour at 37°C.[7]

-

-

Nitrite Detection (Griess Assay):

-

Following incubation, add Griess Reagent I and Griess Reagent II to each well.[7]

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NOS activity based on a nitrite standard curve.

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Detailed Protocol:

-

Preparation:

-

Inoculation and Incubation:

-

Add a standardized volume of the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (broth and inoculum, no compound) and a negative control (broth only).[8]

-

Incubate the plate at the optimal temperature for the microorganism (typically 35-37°C) for 16-24 hours.[8][9]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the test compound at which there is no visible growth.[9]

-

Conclusion

The available evidence suggests that this compound derivatives are a promising class of compounds with the potential for multiple mechanisms of action, including anti-inflammatory, smooth muscle relaxant, and antimicrobial effects. The primary proposed mechanisms involve the inhibition of the COX-2 enzyme, activation of nitric oxide synthase, and disruption of essential microbial cellular processes. Further targeted research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the specific molecular targets and quantitative activity of these derivatives, which will be crucial for their future development as therapeutic agents.

References

- 1. prepchem.com [prepchem.com]

- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijpsr.info [ijpsr.info]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of the synthetic compound 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its likely pharmacological profile based on the known activities of structurally related compounds. The primary focus is on its potential as a modulator of nitric oxide synthase (NOS) and its predicted antimicrobial properties, which are characteristic of the broader class of N-substituted chloroacetamides. This guide furnishes detailed experimental protocols for the synthesis and potential biological evaluation of the title compound and includes visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Introduction

This compound is a synthetic compound belonging to the class of chloroacetamide derivatives. This class of molecules is recognized for a diverse range of biological activities, including antimicrobial, antifungal, herbicidal, and antiproliferative effects. The core structure, featuring a chloroacetyl group and a substituted phenethyl moiety, provides a reactive site and a scaffold amenable to interaction with biological targets. A key indication of its potential bioactivity comes from a study on the structurally analogous compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, which was found to stimulate endogenous nitric oxide synthesis. This suggests that this compound may also function as a modulator of nitric oxide synthase (NOS), an enzyme with critical roles in various physiological and pathological processes.

Synthesis

The synthesis of this compound can be achieved through a standard chloroacetylation reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,4-Dimethoxyphenethylamine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable anhydrous solvent)

-

Ethyl acetate

-

Hexane

-

5% w/v aqueous solution of sodium bicarbonate

-

10% w/v aqueous hydrochloric acid

-

Saturated aqueous solution of sodium chloride

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 3,4-dimethoxyphenethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the mixture in an ice bath with continuous stirring.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution over a period of 15-30 minutes, ensuring the temperature remains low.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate.

-

Wash the ethyl acetate solution sequentially with water, 5% aqueous sodium bicarbonate solution, 10% aqueous hydrochloric acid, and finally with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound.

A Comprehensive Technical Guide to the Synthesis of N-Acylphenethylamines

For Researchers, Scientists, and Drug Development Professionals

N-acylphenethylamines are a class of compounds with significant interest in medicinal chemistry, materials science, and pharmacology. Their synthesis is a fundamental process in the development of new therapeutics and functional materials. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for N-acylphenethylamines, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in selecting and implementing the most suitable synthetic strategy.

Overview of Synthetic Methodologies

The formation of the amide bond between a phenethylamine derivative and a carboxylic acid or its activated form is the cornerstone of N-acylphenethylamine synthesis. The primary methods employed include the classical Schotten-Baumann reaction, the use of modern amide coupling agents, catalytic direct amidation, and enzymatic synthesis. Each approach offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, yield, and scalability.

The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a robust and widely used method for acylating amines with acid chlorides or anhydrides under basic conditions.[1] This reaction is typically performed in a biphasic system, where an aqueous base neutralizes the acidic byproduct (e.g., HCl), driving the reaction to completion.[1]

General Reaction Scheme

Caption: General workflow of the Schotten-Baumann reaction.

Quantitative Data

| Acyl Chloride | Phenethylamine Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzoyl chloride | Phenethylamine | 10% aq. NaOH | Dichloromethane/Water | 0 - RT | 2 - 4 | Up to 99 |

| Acetyl chloride | Benzylamine | aq. NaOH | Dichloromethane/Water | RT | 0.5 | High |

| m-Toluoyl chloride | Diethylamine | 10% aq. NaOH | Dichloromethane/Water | RT | - | High |

| 4-Aminobenzoyl chloride HCl | Aniline | 10% aq. NaOH | Dichloromethane/Water | 0 - RT | 2 - 4 | - |

Detailed Experimental Protocol: Synthesis of N-Benzoylphenethylamine

-

Dissolution: Dissolve phenethylamine (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a 10% aqueous solution of sodium hydroxide (2.0 equivalents) to the flask.

-

Cooling: Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

-

Addition of Acyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature between 0-5°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-benzoylphenethylamine by recrystallization from a suitable solvent system (e.g., ethanol/water).

Amide Synthesis using Coupling Agents

Modern amide coupling agents facilitate the direct reaction between a carboxylic acid and an amine, avoiding the need to prepare a more reactive acyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[2][3]

General Reaction Scheme

Caption: General workflow for amide synthesis using coupling agents.

Quantitative Data

| Coupling Agent/Additive | Carboxylic Acid | Phenethylamine Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| EDC/HOBt | Benzoic acid | Phenethylamine | DIPEA | DMF | RT | 12 - 24 | 70 - 90 |

| DCC/DMAP (cat.) | Benzoic acid | Phenethylamine | - | Dichloromethane | 0 - RT | 2 - 12 | ~70 - 90 |

| EDC/DMAP/HOBt (cat.) | Various | Aniline derivatives | DIPEA | Acetonitrile | 23 | 42 | 51-91[4] |

| T3P | Various | Tryptamine derivatives | Et₃N | Ethyl Acetate | RT | 24 | High[5] |

Detailed Experimental Protocols

-

Initial Mixture: To a solution of benzoic acid (1.0 equivalent) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture and stir for 10 minutes at room temperature.

-

Amine Addition: Add phenethylamine (1.0 equivalent) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours.

-

Workup and Purification: Follow standard aqueous workup procedures and purify the product by column chromatography.

-

Initial Solution: Dissolve benzoic acid (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

DCC Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM to the mixture.

-

Amine Addition: Add phenethylamine (1.0 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The byproduct, dicyclohexylurea (DCU), will precipitate.

-

Filtration: Filter the reaction mixture to remove the DCU precipitate.

-

Workup: Wash the filtrate with 1 M HCl and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer and concentrate to yield the crude product, which can be further purified by recrystallization or chromatography.

Catalytic Direct Amidation

Catalytic direct amidation methods offer a more atom-economical and environmentally friendly approach by directly coupling a carboxylic acid and an amine with the removal of water, often facilitated by a catalyst. Boric acid is a commonly used, inexpensive, and green catalyst for this transformation.[6]

General Reaction Scheme

Caption: General workflow for catalytic direct amidation.

Quantitative Data

| Catalyst | Carboxylic Acid | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Boric Acid (5 mol%) | Benzoic acid | Phenethylamine | Toluene | Reflux (~110) | 5 - 20 | High (e.g., 89 for similar amides) |

| NiCl₂ (10 mol%) | Phenylacetic acid | Benzylamine | Toluene | 110 | 20 | 90.4[7] |

| TiCp₂Cl₂ | Arylacetic acids | Various amines | - | - | - | Good to Excellent[8] |

Detailed Experimental Protocol: Boric Acid-Catalyzed Synthesis of N-Benzoylphenethylamine

-

Apparatus Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, add benzoic acid (1.0 equivalent), boric acid (5 mol%), and toluene.

-

Amine Addition: Add phenethylamine (1.05 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (typically 5-20 hours). Monitor the reaction progress by TLC.

-

Cooling and Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with 1 M HCl and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative for the preparation of N-acylphenethylamines, often proceeding under mild conditions with high chemo-, regio-, and stereoselectivity. Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for this purpose.[9][10]

General Reaction Scheme

Caption: General workflow for lipase-catalyzed synthesis of N-acylphenethylamines.

Quantitative Data

| Enzyme | Acyl Donor | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Candida antarctica Lipase B (CALB) | Unsaturated Fatty Acids | Ethanolamine | Hexane | 40 | 15 | 80 - 88[11] |

| Novozym 435 (immobilized CALB) | Capric acid | Phenylglycinol | Solvent-free | 60 | 19 | 89.41[9] |

| Various Lipases | Ethyl acetate | α-Phenylethylamine | Diethyl ether/MTBE | - | - | 60 - 70 (conversion)[7] |

Detailed Experimental Protocol: Lipase-Catalyzed Synthesis of N-Oleoyl-phenethylamine (Conceptual)

-

Reaction Mixture: In a suitable vessel, combine phenethylamine (1.0 equivalent) and oleic acid (1.0-1.2 equivalents) in a non-polar organic solvent such as hexane or in a solvent-free system.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (a commercially available immobilized Candida antarctica lipase B), to the mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by TLC or HPLC.

-

Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration.

-

Purification: Purify the product from the reaction mixture, typically by column chromatography, to isolate the N-oleoyl-phenethylamine.

Conclusion

The synthesis of N-acylphenethylamines can be achieved through a variety of methods, each with its own set of advantages. The Schotten-Baumann reaction is a classic, high-yielding method suitable for large-scale synthesis when the corresponding acyl chloride is readily available. The use of coupling agents provides a versatile and convenient approach for a wide range of carboxylic acids and amines, particularly in a laboratory setting. Catalytic direct amidation represents a greener and more atom-economical alternative, while enzymatic synthesis offers unparalleled selectivity under mild conditions. The choice of the optimal synthetic route will depend on factors such as the specific substrates, desired scale, cost considerations, and environmental impact. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize the desired N-acylphenethylamine derivatives.

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scialert.net [scialert.net]

- 8. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Ascendant Trajectory of Chloroacetamide Derivatives: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The chloroacetamide functional group, a seemingly simple chemical scaffold, has emerged as a powerhouse in the landscape of modern drug discovery and agrochemical development. Its inherent reactivity, when strategically incorporated into diverse molecular frameworks, gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of chloroacetamide derivatives, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to empower researchers in their quest for novel therapeutic and agricultural agents.

A Versatile Warhead for Biological Targets

Chloroacetamide derivatives have garnered significant attention primarily due to their function as covalent inhibitors. The electrophilic nature of the carbon atom bearing the chlorine allows for a targeted nucleophilic attack by amino acid residues, most notably the thiol group of cysteine, within the active sites of proteins. This irreversible or slowly reversible binding can lead to potent and sustained inhibition of enzyme activity, a highly desirable characteristic in drug design. This mechanism of action is central to their efficacy as herbicides, antimicrobials, anticonvulsants, and even as targeted agents in oncology.[1][2]

Synthetic Pathways to Chloroacetamide Derivatives

The synthesis of chloroacetamide derivatives is generally straightforward, adaptable, and amenable to high-throughput library generation. The most prevalent methods involve the acylation of primary or secondary amines with a chloroacetylating agent.

General Synthetic Scheme

The fundamental reaction involves the nucleophilic substitution of a primary or secondary amine with either chloroacetyl chloride or an ester of chloroacetic acid, such as ethyl chloroacetate.

Method A: Using Chloroacetyl Chloride

This is a widely used and efficient method where a primary or secondary amine is reacted with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4][5] The reaction is typically carried out in an inert solvent at room temperature or below.

Method B: Using Ethyl Chloroacetate

An alternative approach involves the aminolysis of ethyl chloroacetate.[3][6] This method is often preferred when dealing with more delicate amine substrates or when a milder reaction condition is required.

Experimental Protocols

Protocol 1: Synthesis of N-aryl-2-chloroacetamides using Chloroacetyl Chloride

This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of various N-substituted chloroacetamide derivatives.[3][4]

Materials:

-

Substituted aniline (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq) or Potassium Carbonate (1.5 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the desired N-aryl-2-chloroacetamide.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Chloroacetamide from Ethyl Chloroacetate and Aqueous Ammonia

This protocol is adapted from a well-established procedure for the preparation of the parent chloroacetamide.[6]

Materials:

-

Ethyl chloroacetate (1.0 eq)

-

Chilled concentrated aqueous ammonia (sp. gr. 0.9)

-

Mechanical stirrer

-

Round-bottom flask

-

Ice-salt bath

-

Buchner funnel and filter paper

Procedure:

-

Place ethyl chloroacetate (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer and surrounded by an ice-salt bath to maintain a temperature of 0-5 °C.[6]

-

With vigorous stirring, add a portion of chilled aqueous ammonia to the cold ester.[6]

-

Continue stirring in the cold for approximately 15 minutes, then add another portion of aqueous ammonia and stir for an additional 15 minutes.[6]

-

Allow the mixture to stand for 30 minutes, then filter the resulting precipitate with suction.[6]

-

Wash the collected solid with two portions of cold water to remove ammonium chloride.[6]

-

Air-dry the product. The resulting chloroacetamide can be further purified by recrystallization from water if necessary.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized chloroacetamide derivatives as reported in the literature.

| Compound ID | Synthetic Method | Starting Amine | Yield (%) | Melting Point (°C) | Reference |

| 1 | A | 4-Methylaniline | - | - | [7] |

| 2 | A | 4-Methoxyaniline | - | - | [7] |

| 3 | A | 4-Chloroaniline | - | - | [7] |

| 4 | A | 4-Bromoaniline | - | - | [7] |

| 5 | A | 4-Fluoroaniline | - | - | [7] |

| 6 | B | Ammonia | 78-84 | 118-119 | [6] |

| 7 | A | 4-Aminobenzohydrazide | - | - | [8] |

| 8 | A | 2,4-Dichloroaniline | - | - | [9] |

| 9 | A | 3,5-Dimethylaniline | - | - | [9] |

| Compound ID | Biological Activity | Target/Assay | IC₅₀ / MIC / ED₅₀ | Reference |

| UPR1376 | Anticancer (Lung) | FGFR1 Inhibition | - | [10] |

| Metazachlor | Herbicidal | Very-long-chain fatty acid elongase | - | [11] |

| 4-BFCA | Antifungal | Fusarium spp. | 12.5–50 μg/mL (MIC) | [12] |

| Compound 6 | Anticonvulsant | MES test | 68.30 mg/kg (ED₅₀) | [13] |

| Compound 13 | Antibacterial | B. cereus | 10 mg/L (MIC) | [14] |

| Compound 20 | Antifungal | C. albicans | 189.13 mg/L (EC₅₀) | [14] |

| Sulfide derivative 7 | Antibacterial | S. aureus | 83.4% inhibition | [8] |

| Sulfide derivative 7 | Antibacterial | P. aeruginosa | 78.8% inhibition | [8] |

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the synthesis and mechanism of action of chloroacetamide derivatives.

General Synthesis Workflow

Caption: General workflow for the synthesis of chloroacetamide derivatives.

Covalent Inhibition Mechanism

Caption: Mechanism of covalent inhibition by chloroacetamide derivatives.

Herbicidal Mode of Action

Caption: Simplified pathway of herbicidal action for chloroacetamide compounds.[11][15][16]

Inhibition of TEAD-YAP1 Interaction

Caption: Covalent inhibition of the TEAD-YAP1 protein-protein interaction.[17][18]

Conclusion

The chloroacetamide scaffold represents a privileged and highly tractable starting point for the development of novel, biologically active compounds. The straightforward and versatile nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The covalent mechanism of action offers the potential for durable and potent biological effects. This guide provides a foundational resource for researchers to explore and exploit the rich chemical and biological landscape of chloroacetamide derivatives, paving the way for the next generation of innovative drugs and agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. Chloroacetamides - Enamine [enamine.net]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 17. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic data for the compound 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide. Due to the limited availability of public experimental spectral data for this specific molecule, this document presents a comprehensive synthesis protocol and predicted spectroscopic characteristics based on closely related analogs. This information is intended to serve as a valuable resource for researchers involved in the synthesis and characterization of similar compounds.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported and is summarized below.[1]

Reaction Scheme:

Materials:

-

2-(3,4-dimethoxyphenyl)ethylamine

-

Triethylamine

-

Methylene chloride

-

Chloroacetyl chloride

-

Ethyl acetate

-

Hexane

-

Water

-

5% w/v aqueous solution of sodium bicarbonate

-

10% w/v aqueous hydrochloric acid

-

Saturated aqueous solution of sodium chloride

Procedure:

-

A solution of 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride is prepared.

-

To this solution, 4.5 ml of triethylamine is added, and the mixture is stirred while being cooled in an ice bath.[1]

-

Chloroacetyl chloride (2.4 ml) is then added dropwise to the mixture over a 5-minute period.[1]

-

The reaction mixture is stirred for an additional 15 minutes under ice-cooling.[1]

-

The reaction mixture is concentrated by evaporation under reduced pressure.

-

Ethyl acetate is added to the resulting residue.

-

The ethyl acetate solution is washed sequentially with water, a 5% w/v aqueous solution of sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and a saturated aqueous solution of sodium chloride.[1]

-

The solution is then dried, and the solvent is removed by distillation under reduced pressure.

-

The resulting residue is recrystallized from a mixture of ethyl acetate and hexane to yield the final product.

Yield and Appearance:

The reported yield is 5.77 g of pale yellow-brown, feather-like crystals with a melting point of 92-94°C.[1]

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Solvent: CDCl₃ (assumed)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.80 | m | 3H | Aromatic C-H |

| ~5.90 | br s | 1H | N-H |

| ~4.05 | s | 2H | Cl-CH₂ |

| ~3.85 | s | 6H | O-CH₃ |

| ~3.55 | q | 2H | N-CH₂ |

| ~2.80 | t | 2H | Ar-CH₂ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ (assumed)

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C=O (Amide) |

| ~149.0 | Aromatic C-O |

| ~148.0 | Aromatic C-O |

| ~131.0 | Aromatic C |

| ~121.0 | Aromatic C-H |

| ~112.0 | Aromatic C-H |

| ~111.5 | Aromatic C-H |

| ~56.0 | O-CH₃ |

| ~43.0 | Cl-CH₂ |

| ~41.0 | N-CH₂ |

| ~35.0 | Ar-CH₂ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H Stretch (Amide) |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1650 | C=O Stretch (Amide I) |

| ~1550 | N-H Bend (Amide II) |

| ~1515 | Aromatic C=C Stretch |

| ~1260, ~1030 | C-O Stretch (Ether) |

| ~750 | C-Cl Stretch |

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 257.09 | [M]⁺ (for ³⁵Cl) |

| 259.09 | [M+2]⁺ (for ³⁷Cl, ~33% of [M]⁺) |

| 181.09 | [M - C₂H₂ClO]⁺ |

| 164.07 | [M - C₂H₂ClNO]⁺ |

| 151.08 | [C₉H₁₁O₂]⁺ |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

In Vitro Evaluation of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the in vitro evaluation of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide analogues as potential therapeutic agents. While specific experimental data for this exact class of analogues is not extensively available in public literature, this document outlines the established experimental protocols and data presentation formats based on studies of structurally related N-phenethylacetamide and 2-chloro-N-arylacetamide derivatives. The guide details procedures for assessing cytotoxicity, and elucidating the mechanisms of action, including apoptosis induction and the modulation of key signaling pathways. Diagrams for experimental workflows and relevant signaling cascades are provided to facilitate understanding and experimental design.

Introduction

The N-phenethylacetamide scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a 3,4-dimethoxyphenethyl moiety is of particular interest due to its presence in various bioactive natural products and synthetic compounds. The addition of a 2-chloroacetamide group introduces a reactive electrophilic site, which can potentially interact with nucleophilic residues in biological targets, such as the cysteine residues in the active sites of enzymes. This guide focuses on the systematic in vitro evaluation of analogues based on the core structure of this compound for their potential as, for example, anticancer agents.

Synthesis of Analogues

The synthesis of this compound and its analogues can be achieved through a straightforward acylation reaction. Typically, this involves the reaction of 3,4-dimethoxyphenethylamine with chloroacetyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

-

General Synthesis Workflow

In Vitro Cytotoxicity Evaluation

The initial step in evaluating the potential of these analogues is to determine their cytotoxic effects against relevant cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

-

MTT Assay Workflow

Data Presentation: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

| Analogue 1 | MCF-7 (Breast) | [Hypothetical Value] |

| HCT116 (Colon) | [Hypothetical Value] | |

| A549 (Lung) | [Hypothetical Value] | |

| Analogue 2 | MCF-7 (Breast) | [Hypothetical Value] |

| HCT116 (Colon) | [Hypothetical Value] | |

| A549 (Lung) | [Hypothetical Value] | |

| Reference Drug | MCF-7 (Breast) | [Known Value] |

| HCT116 (Colon) | [Known Value] | |

| A549 (Lung) | [Known Value] |

Elucidation of Apoptotic Mechanism

To determine if the observed cytotoxicity is due to the induction of apoptosis, several assays can be performed.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the compound analogues at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, late apoptotic cells are positive for both, and necrotic cells are PI positive and Annexin V negative.

Experimental Protocol: Caspase Activity Assay

Caspases are key executioners of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of specific caspases, such as caspase-3 and caspase-7.

-

Cell Lysis: Treat cells with the compound analogues, and then lyse the cells to release their contents.

-

Substrate Addition: Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3/7).

-

Incubation: Incubate the mixture to allow the active caspase to cleave the substrate, releasing a fluorescent or colored product.

-

Detection: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Quantify the caspase activity relative to an untreated control.

Investigation of Signaling Pathways

To understand the molecular mechanisms underlying the biological activity of the analogues, the modulation of key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway, should be investigated.

Experimental Protocol: Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway.

-

Protein Extraction: Treat cells with the compound analogues, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phosphorylated Akt (p-Akt), Bcl-2, Bax, and cleaved caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein levels.

-

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis.

Conclusion

The in vitro evaluation of this compound analogues requires a systematic approach involving cytotoxicity screening, elucidation of the mode of cell death, and investigation of the underlying molecular mechanisms. This technical guide provides a framework of established protocols and data interpretation strategies based on research with structurally related compounds. While specific data for the title analogues are yet to be widely published, the methodologies outlined herein will be instrumental for researchers and drug development professionals in characterizing the biological activity of this promising class of compounds. Further research is warranted to synthesize and evaluate these specific analogues to determine their therapeutic potential.

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide, a valuable intermediate in pharmaceutical and organic synthesis.

Introduction

This compound is a substituted acetamide derivative. The presence of the chloroacetyl group makes it a versatile building block for the introduction of a two-carbon unit with a reactive chloride, enabling further molecular elaborations. This compound and its analogues are of interest in medicinal chemistry and drug development. The following protocol outlines a reliable method for its preparation via the acylation of 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 2-(3,4-dimethoxyphenyl)ethylamine attacks the carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol

Materials:

-

2-(3,4-dimethoxyphenyl)ethylamine

-

Chloroacetyl chloride

-

Triethylamine

-

Methylene chloride (CH₂Cl₂)

-

Ethyl acetate

-

Hexane

-

5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)

-

10% w/v aqueous hydrochloric acid (HCl)

-

Saturated aqueous solution of sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Buchner funnel and filter flask

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride.

-

Addition of Base: To the stirred solution, add 4.5 ml of triethylamine.

-

Cooling: Cool the mixture in an ice bath with continuous stirring.

-

Addition of Acylating Agent: Slowly add 2.4 ml of chloroacetyl chloride dropwise to the cooled mixture over a period of 5 minutes.

-

Reaction: Stir the reaction mixture for an additional 15 minutes while maintaining the ice-cooling.[1]

-

Work-up:

-

Concentrate the reaction mixture by evaporation under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel.

-

Wash the organic layer sequentially with water, a 5% w/v aqueous solution of sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and finally with a saturated aqueous solution of sodium chloride.[1]

-

-

Drying and Concentration: Dry the washed organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude residue from a mixture of ethyl acetate and hexane to yield the pure product.[1]

-

Characterization: The final product, this compound, is obtained as pale yellow-brown, feather-like crystals.[1]

Data Presentation

| Parameter | Value | Reference |

| Starting Material 1 | 2-(3,4-dimethoxyphenyl)ethylamine | [1] |

| Amount of Starting Material 1 | 5.11 g | [1] |

| Starting Material 2 | Chloroacetyl chloride | [1] |

| Amount of Starting Material 2 | 2.4 ml | [1] |

| Base | Triethylamine | [1] |

| Amount of Base | 4.5 ml | [1] |

| Solvent | Methylene chloride | [1] |

| Volume of Solvent | 35 ml | [1] |

| Reaction Temperature | Ice-cooling (0-5 °C) | [1] |

| Reaction Time | 15 minutes after addition | [1] |

| Product Yield | 5.77 g | [1] |

| Melting Point | 92-94 °C | [1] |

| Appearance | Pale yellow-brown, feather-like crystals | [1] |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide as a versatile synthetic intermediate, with a particular focus on its role in the synthesis of pharmaceutically active compounds. Detailed experimental protocols and data are provided to facilitate its application in a research and development setting.

Introduction

This compound is a chloroacetamide derivative that serves as a valuable building block in organic synthesis. The presence of the reactive chloroacetyl group and the dimethoxyphenethyl moiety makes it a suitable precursor for the construction of complex heterocyclic systems. Notably, this compound is a key intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris.[1] The chloroacetamide group is a reactive functional group that allows for various chemical transformations, making the adjacent carbonyl group more electrophilic and enabling it to act as a building block in the synthesis of more complex molecules.[2]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆ClNO₃ | N/A |

| Molecular Weight | 257.71 g/mol | N/A |

| Melting Point | 92-94 °C | [3] |

| Appearance | Pale yellow-brown, feather-like crystals | [3] |

Synthetic Applications

The primary application of this compound is as a precursor for the synthesis of the benzazepinone core of Ivabradine. This involves an intramolecular cyclization reaction to form the seven-membered ring system.

Proposed Synthetic Pathway to Ivabradine Intermediate

A plausible synthetic route involves the intramolecular Friedel-Crafts cyclization of this compound to yield 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, a key intermediate in the synthesis of Ivabradine. This reaction is typically promoted by a Lewis acid.

Caption: Synthetic pathway from starting materials to Ivabradine.

Experimental Protocols

Synthesis of this compound[3]

This protocol describes the synthesis of the title compound from 2-(3,4-dimethoxyphenyl)ethylamine and chloroacetyl chloride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(3,4-dimethoxyphenyl)ethylamine | 181.23 | 5.11 g | 0.0282 |

| Chloroacetyl chloride | 112.94 | 2.4 mL (3.16 g) | 0.0280 |

| Triethylamine | 101.19 | 4.5 mL (3.27 g) | 0.0323 |

| Methylene chloride | - | 35 mL | - |

| Ethyl acetate | - | As needed | - |

| 5% w/v Sodium bicarbonate solution | - | As needed | - |

| 10% w/v Hydrochloric acid | - | As needed | - |

| Saturated sodium chloride solution | - | As needed | - |

| Hexane | - | As needed | - |

Procedure:

-

Dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 mL of methylene chloride in a suitable flask.

-

Add 4.5 mL of triethylamine to the solution.

-

Cool the mixture in an ice bath with stirring.

-

Add 2.4 mL of chloroacetyl chloride dropwise over a period of 5 minutes.

-

Continue stirring the mixture in the ice bath for 15 minutes.

-

Concentrate the reaction mixture by evaporation under reduced pressure.

-

To the resulting residue, add ethyl acetate.

-

Wash the ethyl acetate solution sequentially with water, 5% w/v aqueous sodium bicarbonate solution, 10% w/v aqueous hydrochloric acid, and saturated aqueous sodium chloride solution.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Distill off the solvent under reduced pressure.

-

Recrystallize the residue from a mixture of ethyl acetate and hexane.

-

The expected yield is approximately 5.77 g of pale yellow-brown, feather-like crystals.

Caption: Experimental workflow for the synthesis of the title compound.

Proposed Protocol for Intramolecular Cyclization

This generalized protocol is based on established principles of intramolecular Friedel-Crafts reactions and is proposed for the cyclization of this compound. Optimization of reaction conditions may be necessary.

Materials:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles |

| This compound | 257.71 | 2.58 g | 0.01 |

| Aluminum chloride (Anhydrous) | 133.34 | 2.67 g | 0.02 |

| Dichloromethane (Anhydrous) | - | 50 mL | - |

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous dichloromethane.

-

Cool the solvent to 0 °C in an ice bath.

-

Carefully add 2.67 g of anhydrous aluminum chloride to the stirred solvent.

-

In a separate flask, dissolve 2.58 g of this compound in 20 mL of anhydrous dichloromethane.

-

Slowly add the solution of the chloroacetamide to the aluminum chloride suspension at 0 °C.

-